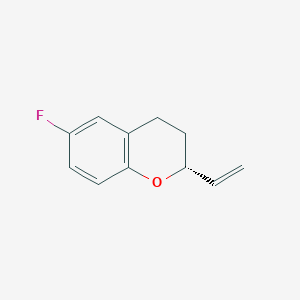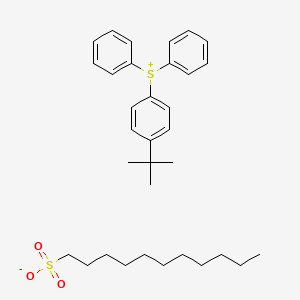![molecular formula C24H56N6 B12570254 N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine CAS No. 195326-71-7](/img/structure/B12570254.png)
N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine is a complex organic compound known for its unique structure and versatile applications. This compound features a butane-1,4-diamine core with four 3-(dimethylamino)propyl groups attached to the nitrogen atoms. It is often used in various chemical and industrial processes due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine typically involves the reaction of butane-1,4-diamine with 3-(dimethylamino)propyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the substitution reaction. The process requires careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over the reaction parameters, resulting in a high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used in these reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted amines.
Scientific Research Applications
N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N1,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine exerts its effects involves its interaction with various molecular targets. The compound’s multiple dimethylamino groups allow it to form stable complexes with metal ions and other molecules, facilitating catalytic processes and enhancing reactivity. The pathways involved often include coordination chemistry and nucleophilic interactions.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethyl-1,4-butanediamine: A simpler analogue with similar reactivity but fewer functional groups.
N,N,N’,N’-Tetrakis(4-nitrophenyl)benzene-1,4-diamine: Another complex diamine with different substituents, leading to varied applications.
Uniqueness
N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine stands out due to its multiple dimethylamino groups, which provide enhanced reactivity and versatility in various chemical processes. Its ability to form stable complexes and participate in diverse reactions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
195326-71-7 |
|---|---|
Molecular Formula |
C24H56N6 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
N,N,N',N'-tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine |
InChI |
InChI=1S/C24H56N6/c1-25(2)15-11-21-29(22-12-16-26(3)4)19-9-10-20-30(23-13-17-27(5)6)24-14-18-28(7)8/h9-24H2,1-8H3 |
InChI Key |
LUKFNHHRTVQFIS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN(CCCCN(CCCN(C)C)CCCN(C)C)CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


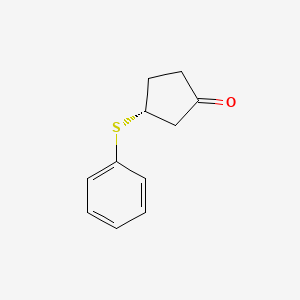
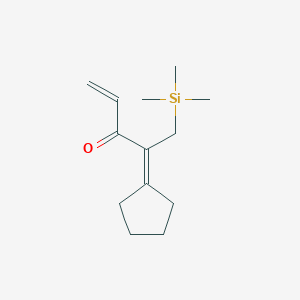
![3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]pyridine-4-carbaldehyde](/img/structure/B12570183.png)
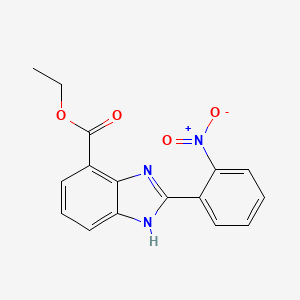
![4-{[(4-Methylbenzene-1-sulfonyl)imino]methyl}phenyl acetate](/img/structure/B12570197.png)
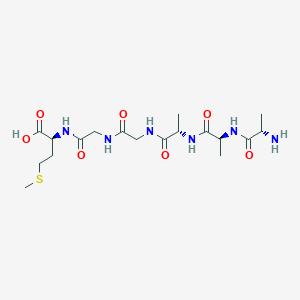
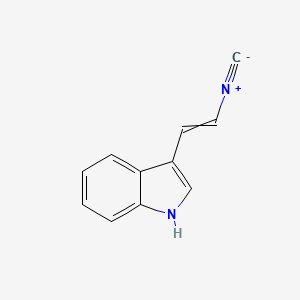
![(Octadecane-1,18-diyl)bis[chloro(dimethyl)silane]](/img/structure/B12570224.png)
![2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene](/img/structure/B12570225.png)
![2-{(E)-[(10-Methyl-10H-phenothiazin-3-yl)methylidene]amino}benzoic acid](/img/structure/B12570237.png)
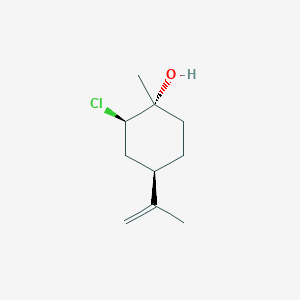
![2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide](/img/structure/B12570241.png)
